4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrimidine derivative, the cyclopropyl and piperidinyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-6-methyl-2-(pyridin-4-yl)pyrimidine
- 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)quinoline
- 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)benzene
Uniqueness
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-cyclopropyl-6-methyl-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C13H19N3/c1-9-8-12(10-2-3-10)16-13(15-9)11-4-6-14-7-5-11/h8,10-11,14H,2-7H2,1H3 |
InChI Key |
BRTMLIVTZBXDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C3CC3 |
Origin of Product |
United States |
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